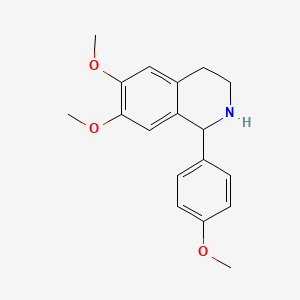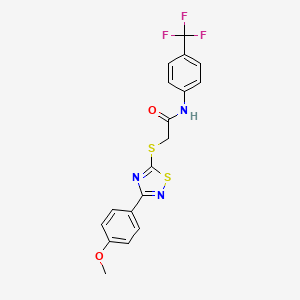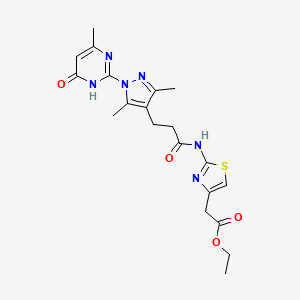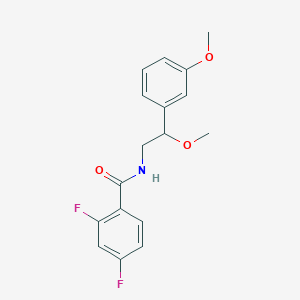
N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group. The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule, and the non-planarity of the ring can increase the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The carboxamide group could be involved in various reactions, such as hydrolysis. The pyrrolidine ring might undergo reactions at the nitrogen, such as alkylation .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide, focusing on six unique applications:
Anticancer Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancer cell lines . This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for developing new anticancer therapies.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Pyrrolidinone derivatives, similar to N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide, have been studied for their ability to combat bacterial and fungal infections . These properties make it a valuable compound in the development of new antibiotics and antifungal agents.
Anti-inflammatory Effects
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have been found to inhibit inflammatory pathways, potentially reducing inflammation in various conditions . This makes it a candidate for developing treatments for inflammatory diseases such as arthritis.
Antidepressant Potential
Research has shown that pyrrolidinone derivatives can have antidepressant effects . N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide may influence neurotransmitter systems in the brain, offering potential as a novel antidepressant medication.
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies suggest that derivatives of pyrrolidinone can inhibit viral replication, making them useful in the treatment of viral infections . This application is particularly relevant in the context of emerging viral diseases.
Herbicidal Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide and its derivatives have been studied for their herbicidal activity. These compounds can inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll production in plants . This inhibition can lead to the development of new herbicides for agricultural use.
将来の方向性
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAKOOGNHUUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2619895.png)

![7,7-Dibromopentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-1-ol](/img/structure/B2619897.png)


![4-[[(5-Bromopyrimidin-2-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2619901.png)

![1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2619904.png)
![N-(3,4-dimethoxyphenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2619908.png)

![2-(3-Hydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2619910.png)